molecular formula C11H11ClF3NO B8171811 N-(2-Chloro-6-(trifluoromethyl)benzyl)oxetan-3-amine

N-(2-Chloro-6-(trifluoromethyl)benzyl)oxetan-3-amine

Cat. No.: B8171811
M. Wt: 265.66 g/mol
InChI Key: MVUBMPJPQQDVGD-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-(trifluoromethyl)benzyl)oxetan-3-amine is a compound that features a four-membered oxetane ring, which is known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-(trifluoromethyl)benzyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the benzylamine moiety. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents that facilitate the cyclization process and subsequent functionalization steps. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-(trifluoromethyl)benzyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxetane ring into other functional groups.

    Substitution: The chloro and trifluoromethyl groups on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reductive amination can be performed using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-Chloro-6-(trifluoromethyl)benzyl)oxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Chloro-6-(trifluoromethyl)benzyl)oxetan-3-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-6-(trifluoromethyl)benzyl)oxetan-3-ol: Similar structure but with a hydroxyl group instead of an amine.

    N-(2-Chloro-6-(trifluoromethyl)benzyl)oxetan-3-one: Contains a carbonyl group instead of an amine.

Uniqueness

N-(2-Chloro-6-(trifluoromethyl)benzyl)oxetan-3-amine is unique due to the combination of its oxetane ring and the specific substituents on the benzyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO/c12-10-3-1-2-9(11(13,14)15)8(10)4-16-7-5-17-6-7/h1-3,7,16H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUBMPJPQQDVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=C(C=CC=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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